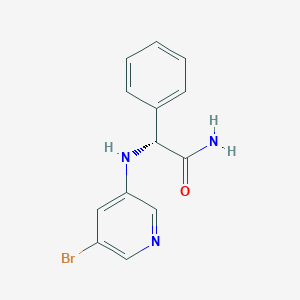

(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide

Descripción

Propiedades

IUPAC Name |

(2R)-2-[(5-bromopyridin-3-yl)amino]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O/c14-10-6-11(8-16-7-10)17-12(13(15)18)9-4-2-1-3-5-9/h1-8,12,17H,(H2,15,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOLCPWMZLZKKG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)N)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide typically involves:

- Amidation reaction between (R)-2-amino-2-phenylacetic acid (or its derivative) and 5-bromopyridin-3-amine or vice versa.

- Use of direct amidation methods or coupling reagents to form the amide bond.

- Maintenance of enantioselectivity to preserve the (R)-configuration at the α-carbon.

Direct Amidation Using Borate Reagents

A highly effective method for direct amidation of amino and carboxylic acid components involves the use of borate reagents such as tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3. This approach has been optimized for the preparation of amides similar to (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide with the following features:

-

- Borate reagent B(OCH2CF3)3 in cyclopentyl methyl ether (CPME) solvent.

- Reaction temperature around 125 °C.

- Slow addition of borate reagent to a mixture of amine and carboxylic acid.

- Use of a small amount of triethylamine as a base.

- Reaction time of approximately 24 hours.

-

- Prepare a solution of B(OCH2CF3)3 in CPME.

- Add this solution dropwise to a mixture of the amine (e.g., 5-bromopyridin-3-amine) and the carboxylic acid (e.g., (R)-2-phenylglycine or phenylacetic acid derivative) in CPME with triethylamine.

- Heat the sealed reaction mixture at 125 °C for 24 hours.

- Upon completion, dilute with ethyl acetate and water, treat with ion-exchange resins to remove impurities, dry, filter, and concentrate.

- Purify the crude product by column chromatography.

-

- High yields (reported yields ~84% for similar amides).

- Preservation of enantiomeric purity.

- Avoidance of coupling reagents like carbodiimides, reducing side products.

| Parameter | Optimized Conditions | Notes |

|---|---|---|

| Solvent | Cyclopentyl methyl ether (CPME) | More effective than ethyl cyanide |

| Temperature | 125 °C | High temperature needed for amidation |

| Borate reagent volume | 3.0 mmol per 1.0 mmol acid/amine | Stoichiometric excess of borate reagent |

| Addition rate | 0.254 mL/h | Controlled slow addition |

| Reaction time | 24 hours | Includes addition time |

| Base | Triethylamine (0.1 mmol) | Catalytic amount |

| Purification | Column chromatography | Petrol:EtOAc 4:1 |

| Yield | ~84% | High isolated yield |

This method is directly adapted from a study optimizing amidation reactions of 2-aminopyridine and phenylacetic acid derivatives, which are structurally close to the target compound.

Alternative Coupling Strategies

While direct amidation using borate reagents is efficient, other classical methods may be employed depending on availability of starting materials and scale:

Carbodiimide-Mediated Coupling: Using coupling agents such as EDCI or DCC with additives like HOBt or HOAt to activate the carboxylic acid, followed by reaction with the amine. This method requires careful control to avoid racemization.

Mixed Anhydride or Acid Chloride Formation: Conversion of (R)-2-phenylglycine derivative to acid chloride or mixed anhydride, then reaction with 5-bromopyridin-3-amine under mild conditions.

Enzymatic Amidation: Biocatalytic methods using acyltransferases or lipases can be explored for stereoselective amidation, though less commonly reported for this specific compound.

Stereochemical Considerations

Maintaining the (R)-configuration at the α-carbon is critical. The direct amidation method with borate reagents has been shown to preserve enantiomeric purity when starting from enantiomerically pure amino acids or derivatives. Avoiding harsh acidic or basic conditions that promote racemization is essential.

Summary Table of Preparation Methods

Research Findings and Optimization Insights

Temperature and Solvent Effects: CPME was found superior to ethyl cyanide for amidation efficiency and yield.

Reagent Stoichiometry: Excess borate reagent improves conversion but must be balanced to avoid waste and side reactions.

Purification: Use of ion-exchange resins (Amberlyst 26A(OH), Amberlite IRA743) effectively removes residual amines and acids, simplifying purification.

Kinetic Control: Slow addition of borate reagent ensures controlled amidation and minimizes side reactions.

Análisis De Reacciones Químicas

Types of Reactions

®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide, highlighting differences in functional groups, molecular properties, and applications:

Functional Group Impact on Physicochemical Properties

- Amide vs.

- Bromine Substitution : The 5-bromopyridine group increases molecular weight and lipophilicity relative to simpler analogs like 2-phenylacetamide (PA), which lacks halogenation . This may influence metabolic stability and membrane permeability.

- Chirality : The R-configuration is retained in derivatives like (R)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-2-phenylacetamide, suggesting stereochemical stability during reactions .

Analytical and Spectroscopic Differentiation

- Mass Spectrometry: The bromine atom in (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide results in a distinct isotopic pattern (m/z 306–308) compared to PA (m/z 135) .

- Chromatographic Behavior: Chiral chromatography confirms the retention of stereochemistry in derivatives, a feature absent in non-chiral analogs like PA .

Actividad Biológica

(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article discusses its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromopyridine moiety and an acetamide functional group, which contribute to its biological activity. Its molecular structure can be represented as follows:

-

Inhibition of Thymidine Kinase :

- Research indicates that compounds similar to (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide may inhibit thymidine kinase (TMK), an enzyme crucial for DNA synthesis in various organisms, including Mycobacterium tuberculosis and Staphylococcus aureus . This inhibition is significant for developing antimicrobial agents targeting these pathogens.

- Antimicrobial Activity :

Biological Activity Data

The following table summarizes key findings related to the biological activity of (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide:

| Biological Activity | Target/Organism | IC50/MIC Values | Notes |

|---|---|---|---|

| TMK Inhibition | Mycobacterium tuberculosis | IC50 = 58 μM | Comparable potency to known inhibitors |

| Antibacterial Activity | Staphylococcus aureus | MIC = 3.90 μg/mL | Effective against MRSA |

| Cytotoxicity | A549 Cancer Cells | IC50 < 10 μM | Preferential suppression of tumor cells |

Case Studies

- Antimicrobial Efficacy :

- Cytotoxic Effects :

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, emphasizing modifications that enhance potency and selectivity. The bromopyridine component is crucial for interaction with target enzymes, while the phenylacetamide moiety contributes to overall stability and bioavailability .

Q & A

Q. What are the established synthetic routes for (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetamide?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling 5-bromopyridin-3-amine with a chiral phenylacetic acid derivative using activating agents like EDCI/HOBt.

- Chiral resolution : The (R)-enantiomer is isolated via chiral HPLC or enzymatic resolution to ensure stereochemical purity.

- Purification : Column chromatography or recrystallization from solvents like ethyl acetate/hexane mixtures is used to achieve >95% purity .

Q. How is the enantiomeric purity of this compound verified?

- Chiral HPLC : Employing columns such as Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.

- NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting in ¹H-NMR spectra for (R)- and (S)-forms.

- Optical rotation : Specific rotation values are compared against literature data (e.g., [α]D²⁵ = +45° in methanol) .

Q. What spectroscopic methods are employed for structural characterization?

- ¹H/¹³C-NMR : Assignments are made using 2D techniques (COSY, HSQC) to confirm the pyridine and phenyl ring connectivity.

- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths/angles and validate stereochemistry .

- High-resolution mass spectrometry (HRMS) : ESI+ mode confirms the molecular ion peak (e.g., m/z 360.0452 [M+H]⁺) .

Advanced Research Questions

Q. How can conflicting data regarding the compound's biological activity be resolved?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293, HeLa) to rule out cell-specific effects.

- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., kinases or GPCRs).

- Molecular docking : Compare docking scores (e.g., AutoDock Vina) with structural analogs to identify critical binding interactions .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while additives like DMAP suppress racemization.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for deprotection steps) improve turnover frequency.

- Design of Experiments (DoE) : Statistical modeling identifies optimal temperature (60–80°C) and stoichiometry (1.2 eq. amine) .

Q. What challenges arise in crystallizing the compound for X-ray analysis, and how are they addressed?

- Polymorphism : Screen crystallization solvents (e.g., acetone/water) to isolate stable polymorphs.

- Co-crystallization : Use guest molecules (e.g., acetic acid) to stabilize the lattice structure.

- SHELX refinement : Apply TWINABS for correcting absorption effects in twinned crystals .

Methodological Considerations

- Contradiction analysis : For inconsistent biological data, cross-validate with orthogonal assays (e.g., Western blotting alongside enzymatic activity tests).

- Stereochemical integrity : Monitor racemization during synthesis via periodic chiral HPLC checks .

- Data reproducibility : Publish raw NMR/X-ray datasets in repositories like Cambridge Structural Database to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.